7-Methyl-11H-benzo[a]carbazole
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Overview
Description
7-Methyl-11H-benzo[a]carbazole is an aromatic heterocyclic compound with the molecular formula C17H13N. It is a derivative of benzo[a]carbazole, characterized by the presence of a methyl group at the 7th position. This compound is part of the larger family of carbazoles, which are known for their tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-11H-benzo[a]carbazole can be achieved through various methods, including:
Friedel-Crafts Arylation: This method involves the use of Lewis acid catalysts to facilitate the arylation process.
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors under specific conditions to form the carbazole core.
Electrocyclization and Aromatization: These methods involve the formation of the carbazole ring system through electrocyclization followed by aromatization.
Industrial Production Methods: Industrial production of this compound often involves the use of scalable synthetic routes such as:
Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the carbazole core.
Multi-Component Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The methyl group and other positions on the carbazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
7-Methyl-11H-benzo[a]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 7-Methyl-11H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to various biological effects. For example, it can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects. Additionally, it can inhibit specific enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
11H-Benzo[a]carbazole: The parent compound without the methyl group.
1,2-Benzcarbazole: Another derivative with different substitution patterns.
1,2-Benzocarbazole: Similar structure with variations in the position of the nitrogen atom.
Uniqueness: 7-Methyl-11H-benzo[a]carbazole is unique due to the presence of the methyl group at the 7th position, which can influence its electronic properties and reactivity. This substitution can enhance its stability and modify its interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-11H-benzo[a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-5-4-8-15-16(11)14-10-9-12-6-2-3-7-13(12)17(14)18-15/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPGCEXITIWWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C4=CC=CC=C4C=C3)NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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